molecular formula C15H13ClN2O3 B2755692 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 877964-07-3

2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2755692
CAS No.: 877964-07-3
M. Wt: 304.73
InChI Key: UNTPLLJVRWOSIV-UHFFFAOYSA-N
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Description

2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of furan derivatives with hydrazine to form the pyrazole ring, followed by chlorination and subsequent functionalization to introduce the ethanone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and pyrazole-4-carboxylic acid share the pyrazole ring structure.

Uniqueness

What sets 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one apart is its unique combination of furan and pyrazole rings, along with the chloro and ethanone functional groups

Properties

IUPAC Name

2-chloro-1-[3-(furan-2-yl)-5-[(E)-2-(furan-2-yl)ethenyl]-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-15(19)18-13(14-4-2-8-21-14)9-11(17-18)5-6-12-3-1-7-20-12/h1-8,13H,9-10H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPLLJVRWOSIV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CO2)C(=O)CCl)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CO2)C(=O)CCl)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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